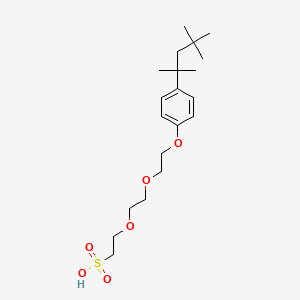
1,1,3,3-Tetramethoxybutane
Vue d'ensemble
Description
1,1,3,3-Tetramethoxybutane is an organic compound with the molecular formula C8H18O4. It is a colorless liquid that is primarily used in organic synthesis and research. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethoxybutane can be synthesized through several methods. One common route involves the reaction of acetylacetaldehyde dimethyl acetal with trimethoxymethane. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetramethoxybutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,3,3-Tetramethoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetramethoxybutane involves its reactivity with various chemical reagents. The methoxy groups can participate in nucleophilic substitution reactions, while the butane backbone provides stability to the molecule. The compound can also undergo hydrolysis to form corresponding alcohols and aldehydes, which can further react with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethoxypropane: Similar in structure but with a different carbon backbone.
1,1,3,3-Tetramethoxyethane: Another related compound with a shorter carbon chain.
Uniqueness
1,1,3,3-Tetramethoxybutane is unique due to its specific carbon backbone and the presence of four methoxy groups. This structure provides distinct reactivity and stability compared to other similar compounds. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
1,1,3,3-tetramethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-8(11-4,12-5)6-7(9-2)10-3/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTARNSZGZUTMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354785 | |
| Record name | 1,1,3,3-tetramethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-65-0 | |
| Record name | 1,1,3,3-tetramethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)













